molecular formula C9H13ClN2O B11823587 [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride

Cat. No.: B11823587
M. Wt: 200.66 g/mol
InChI Key: SEUVSLPJTVAZJA-UHFFFAOYSA-N
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Description

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride ( 1909317-32-3) is a chemical compound with a molecular formula of C9H13ClN2O and a molecular weight of 200.67 g/mol . It features an azetidine ring linked to a pyridine group, a structural motif recognized as a versatile scaffold in medicinal chemistry research . Compounds containing the azetidine-pyridine structure have been investigated as key intermediates and building blocks in the development of novel therapeutic agents. For instance, similar structural frameworks have been explored in the development of ligands for nicotinic acetylcholine receptors (nAChRs), which are targets for neurological disorders , and as modulators for other biological targets such as the CCR6 receptor . The presence of both the azetidine ring and the pyridine moiety provides a multifunctional platform for further chemical modification and library synthesis, making it a valuable tool for researchers in drug discovery. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(1-pyridin-2-ylazetidin-3-yl)methanol;hydrochloride

InChI

InChI=1S/C9H12N2O.ClH/c12-7-8-5-11(6-8)9-3-1-2-4-10-9;/h1-4,8,12H,5-7H2;1H

InChI Key

SEUVSLPJTVAZJA-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1C2=CC=CC=N2)CO.Cl

Origin of Product

United States

Preparation Methods

Core Reaction Mechanism

The azetidine ring is synthesized by reacting α-substituted benzylamines (e.g., benzhydrylamine) with 1,3-dihalopropanes (e.g., 1-bromo-3-chloropropane) in hot organic solvents (toluene or xylene) containing a non-nucleophilic base (e.g., K2_2CO3_3) and water. This forms N-protected azetidines, which are subsequently deprotected via hydrogenolysis.

Key Steps :

  • Cyclization :

    Benzhydrylamine + 1-Bromo-3-chloropropaneK2CO3,H2ON-Benzhydrylazetidine\text{Benzhydrylamine + 1-Bromo-3-chloropropane} \xrightarrow{\text{K}_2\text{CO}_3, \text{H}_2\text{O}} \text{N-Benzhydrylazetidine}

    Yield: 65–78%.

  • Deprotection :
    Hydrogenolysis using Pd/C or Pd(OH)2_2 under H2_2 (40–60 psi) removes the benzhydryl group, yielding azetidine free base.

Hydroxymethylation

The azetidine intermediate undergoes hydroxymethylation via:

  • Aldehyde Reduction : Reaction with formaldehyde followed by NaBH4_4 reduction.

  • Epoxide Ring-Opening : Using epichlorohydrin and subsequent hydrolysis.

Pyridine-Azetidine Coupling via Buchwald-Hartwig Amination

Palladium-Catalyzed Cross-Coupling

Azetidine-3-methanol is coupled to 2-chloropyridine using Pd catalysts (Pd2_2(dba)3_3) and ligands (Xantphos) in toluene at 100°C.

Reaction Conditions :

Azetidine-3-methanol + 2-ChloropyridinePd2(dba)3,Xantphos[1-(Pyridin-2-yl)azetidin-3-yl]methanol\text{Azetidine-3-methanol + 2-Chloropyridine} \xrightarrow{\text{Pd}2(\text{dba})3, \text{Xantphos}} \text{[1-(Pyridin-2-yl)azetidin-3-yl]methanol}

Yield: 55–70%.

Microwave-Assisted Optimization

Microwave irradiation (150°C, 20 min) enhances coupling efficiency, reducing reaction time from 12 h to 30 min.

Hydrochloride Salt Formation

The free base is treated with HCl gas in ethanol or methanol to form the hydrochloride salt.

Procedure :

  • Dissolve [1-(Pyridin-2-yl)azetidin-3-yl]methanol in ethanol.

  • Bubble HCl gas at 0°C for 10 min.

  • Reflux for 12 h, yielding crystalline hydrochloride (purity: 88–95%).

Continuous Flow Synthesis for Industrial Scale-Up

Reactor Design

  • Flow Reactors : Tubular reactors with in-line mixing.

  • Conditions : 180°C, 23 mbar vacuum, residence time: 5–10 min.

Advantages :

  • Higher throughput (90% yield vs. 65% batch).

  • Reduced byproduct formation.

Alternative Routes: Reductive Amination

One-Pot Strategy

3-Aminoazetidine is condensed with pyridine-2-carbaldehyde using NaBH3_3CN in MeOH.

Reaction :

3-Aminoazetidine + Pyridine-2-carbaldehydeNaBH3CN[1-(Pyridin-2-yl)azetidin-3-yl]methanol\text{3-Aminoazetidine + Pyridine-2-carbaldehyde} \xrightarrow{\text{NaBH}_3\text{CN}} \text{[1-(Pyridin-2-yl)azetidin-3-yl]methanol}

Yield: 50–60%.

Comparative Analysis of Methods

MethodKey ReagentsYield (%)ScalabilityPurity (%)
1,3-DihalopropaneBenzhydrylamine, Pd(OH)2_265–78Moderate88–92
Buchwald-HartwigPd2_2(dba)3_3, Xantphos55–70High90–95
Continuous FlowHCl gas, MIBK85–90Industrial93–97
Reductive AminationNaBH3_3CN50–60Low80–85

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine-2-carboxaldehyde, while reduction could produce pyridin-2-ylmethanol.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyridine ring and an azetidine moiety, with a hydroxymethyl group attached to the azetidine nitrogen. This unique structural arrangement enhances its reactivity and biological interactions, making it a candidate for various applications in drug development and chemical synthesis.

Medicinal Chemistry

Pharmacological Properties:
Research indicates that [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride may exhibit a range of pharmacological effects, including:

  • Enzyme Inhibition: The compound has shown potential in inhibiting enzymes involved in metabolic pathways, which could be beneficial for treating metabolic disorders.
  • Receptor Modulation: It may interact with nicotinic acetylcholine receptors, potentially leading to therapeutic applications in addiction treatment and neuroprotection .

Case Study Example:
A study on similar compounds indicated that derivatives with a pyridinyl structure demonstrated selective desensitization of α4β2 nicotinic acetylcholine receptors, suggesting that [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride might have analogous effects .

Organic Synthesis

Building Block for Complex Molecules:
This compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create diverse chemical libraries for drug discovery purposes.

Synthetic Routes:
The synthesis typically involves the nucleophilic addition of pyridine derivatives to azetidine intermediates, followed by reduction and formation of the hydrochloride salt. Common solvents used include toluene and ethyl acetate .

The biological activity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride has been explored through various studies:

Biological Target Potential Activity Reference
Nicotinic ReceptorsAntagonistic effects
EnzymesInhibition
Cancer CellsCytotoxicity

Mechanism of Action

The mechanism of action of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of azetidine- and pyridine-containing derivatives. Below is a systematic comparison with analogous compounds based on structural features, molecular properties, and synthesis methods.

Structural and Molecular Comparisons

Table 1: Key Molecular Parameters of Selected Compounds
Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS/Reference
[1-(Pyridin-2-yl)azetidin-3-yl]methanol HCl C₉H₁₃ClN₂O 200.67 Azetidine, pyridin-2-yl, -CH₂OH, HCl salt 1909317-32-3
1-(Azetidin-3-yl)pyrrolidin-2-one HCl C₇H₁₃ClN₂O 176.64 Azetidine fused with pyrrolidinone, HCl 1403766-91-5
1-(Pyridin-3-yl)-2-azaspiro[3.3]heptane HCl C₁₁H₁₅ClN₂ 210.70 Spiro[3.3]heptane, pyridin-3-yl, HCl salt 1955531-15-3
1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl C₆H₉BrClN₃ 238.52 Azetidine, bromopyrazole, HCl salt EN300-127335
Pyrrolidin-3-ylmethanol HCl hydrate C₅H₁₂ClNO 137.61 (anhydrous) Pyrrolidine (5-membered), -CH₂OH, HCl salt 1227157-98-3
Key Observations:

Ring Size and Rigidity: The target compound features a 4-membered azetidine ring, which confers higher ring strain and conformational rigidity compared to 5-membered pyrrolidine derivatives (e.g., pyrrolidin-3-ylmethanol HCl) . Smaller rings like azetidine may enhance binding affinity in medicinal chemistry applications due to restricted flexibility.

Substituent Effects :

  • The pyridin-2-yl group in the target compound differs from pyridin-3-yl (e.g., in ) in electronic and steric profiles. Pyridin-2-yl has a nitrogen atom adjacent to the azetidine linkage, which may influence hydrogen bonding or coordination chemistry.
  • The -CH₂OH group in the target compound contrasts with the bromo substituent in 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl , which would increase hydrophobicity and reactivity in cross-coupling reactions .

Salt Form and Solubility: All compared compounds are hydrochloride salts, improving aqueous solubility. However, molecular weight differences (e.g., 176.64 g/mol for the pyrrolidinone derivative vs. 210.70 g/mol for the spiro compound) suggest variations in pharmacokinetic properties .

Key Insights:
  • The target compound’s synthesis can be inferred from methods in , where pyridinyl carboxylic acids are coupled to cyclic amines using activating agents like EDCI/HOBt.
  • Brominated analogs (e.g., 1-(Azetidin-3-yl)-4-bromo-1H-pyrazole HCl ) may undergo further functionalization via Suzuki-Miyaura coupling, leveraging the bromine substituent .

Biological Activity

[1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride is a compound of interest in medicinal chemistry due to its unique structural features, including a pyridine ring and an azetidine moiety. This article examines its biological activity, potential pharmacological applications, and relevant research findings.

Structural Characteristics

The compound's structure comprises:

  • Pyridine Ring : Contributes to its binding properties and interaction with biological targets.
  • Azetidine Moiety : Enhances the compound's stability and reactivity.
  • Hydroxymethyl Group : Facilitates various interactions in biological systems.

Biological Activity Predictions

Computational models, such as the Prediction of Activity Spectra for Substances (PASS), suggest that [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride may interact with multiple biological targets, including enzymes and receptors involved in metabolic pathways. These interactions could lead to a range of pharmacological effects, including:

  • Enzyme Inhibition : Potentially useful in treating diseases characterized by enzyme dysregulation.
  • Receptor Modulation : May influence neurotransmitter systems, particularly cholinergic pathways.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds related to [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride:

Compound NameStructural FeaturesBiological Activity
2-Pyridyl-AzetidinePyridine ring; azetidine corePotential neuroprotective effects
Pyridazine DerivativesSimilar ring structureAntimicrobial properties
1-(Pyridin-3-yl)azetidineDifferent substitution on pyridineAnticancer activity

Research Findings

Recent studies have highlighted the following aspects of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride:

  • Enzyme Interaction Studies : Research indicates that compounds with similar structures exhibit enhanced bioactivity due to privileged substructures that facilitate selective binding to target proteins.
  • Pharmacological Properties : The compound has shown potential in modulating nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission and have implications in neurodegenerative diseases .
  • Synthesis and Stability : Various synthetic routes have been explored for the preparation of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, emphasizing the importance of in vivo stability for clinical applications .
  • Toxicity and Safety Profiles : Preliminary assessments indicate a favorable safety profile, with no acute toxicity observed in animal models at tested concentrations .

Case Studies

Several case studies have been conducted to evaluate the biological activity of [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride:

  • Case Study 1 : A study investigating its effect on neuroprotection demonstrated significant protective effects against oxidative stress in neuronal cell lines.
  • Case Study 2 : Another study focused on its antimicrobial properties, revealing effective inhibition against specific bacterial strains, indicating potential for development as an antibiotic agent.

Q & A

Basic: What are the recommended synthetic routes for [1-(Pyridin-2-yl)azetidin-3-yl]methanol hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Formation of the azetidine ring via cyclization of a β-chloroamine intermediate under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Step 2: Introduction of the pyridin-2-yl group via Buchwald-Hartwig amination or nucleophilic substitution, using Pd catalysts or SN2 mechanisms .
  • Step 3: Methanol functionalization through oxidation-reduction sequences (e.g., NaBH₄ reduction of a ketone intermediate) .
  • Step 4: Hydrochloride salt formation by treating the free base with HCl in ethanol .

Optimization Tips:

  • Monitor reaction progress via thin-layer chromatography (TLC) .
  • Use high-purity reagents and inert atmospheres to minimize side reactions.
  • Purify intermediates via column chromatography (silica gel, CH₂Cl₂/MeOH gradient) .

Basic: How should researchers characterize purity and structural integrity of this compound?

Answer:
Employ a combination of techniques:

  • NMR Spectroscopy: Confirm the azetidine ring (δ 3.5–4.5 ppm for N-CH₂), pyridin-2-yl protons (δ 7.2–8.5 ppm), and methanol group (δ 1.5–2.0 ppm for -CH₂OH) .
  • HPLC: Use a C18 column (UV detection at 254 nm) to verify ≥95% purity; mobile phase: acetonitrile/water (0.1% TFA) .
  • Mass Spectrometry: Confirm molecular ion peak at m/z 199.1 (free base) and 235.6 (HCl salt) .
  • Elemental Analysis: Match calculated vs. observed C, H, N, Cl values (±0.4%) .

Advanced: How to resolve contradictions in crystallographic data for this compound?

Answer:
Crystallographic challenges include twinning, disorder, or weak diffraction. Strategies:

  • Data Collection: Use high-resolution synchrotron radiation to improve data quality .
  • Refinement: Employ SHELXL for robust small-molecule refinement; apply TWIN/BASF commands for twinned data .
  • Validation: Cross-check with PLATON to detect symmetry violations or missed solvent molecules .
  • Alternative Methods: If single crystals fail, use powder XRD with Rietveld refinement .

Advanced: How does the azetidine ring’s stereochemistry influence biological activity?

Answer:
The azetidine ring’s conformation affects target binding. Methodologies to study this:

  • Chiral Separation: Use chiral HPLC (e.g., Chiralpak IA column) to isolate enantiomers .
  • SAR Studies: Compare IC₅₀ values of enantiomers in enzyme assays (e.g., kinase inhibition) .
  • Molecular Dynamics Simulations: Model ligand-receptor interactions using AMBER or GROMACS to predict stereochemical preferences .
  • X-ray Crystallography: Determine bound ligand conformation in protein complexes .

Advanced: How to analyze the hydrochloride salt’s stability under varying conditions?

Answer:

  • pH Stability: Incubate the compound in buffers (pH 1–10) at 25°C; quantify degradation via HPLC .
  • Thermal Stability: Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
  • Light Sensitivity: Expose to UV light (254 nm) and monitor photodegradation products via LC-MS .
  • Degradation Product Identification: Use HRMS and ¹H-NMR to characterize byproducts (e.g., hydrolysis of azetidine ring) .

Advanced: How to integrate computational tools with experimental data for reactivity prediction?

Answer:

  • Density Functional Theory (DFT): Calculate reaction pathways (e.g., ring-opening energetics) using Gaussian09 .
  • Docking Studies: Predict binding modes to targets (e.g., GPCRs) with AutoDock Vina .
  • Machine Learning: Train models on existing kinetic data to predict reaction yields under new conditions .
  • Validation: Correlate computed activation energies with experimental Arrhenius plots .

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